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Compound of Interest

Compound Name: 2-Cyclopropylethanol

Cat. No.: B145733

A comprehensive guide for researchers, scientists, and drug development professionals
detailing the spectroscopic characteristics of 2-Cyclopropylethanol and its key derivatives: 2-
Cyclopropylethyl acetate, 2-Cyclopropylethanamine, and 2-Cyclopropylacetic acid. This guide
provides a comparative analysis of their tH NMR, 13C NMR, IR, and Mass Spectrometry data,
supported by detailed experimental protocols and visualizations to aid in compound
identification and characterization.

This publication presents a detailed spectroscopic comparison of 2-Cyclopropylethanol and
three of its derivatives, which are of interest in various fields of chemical research and
development. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, we aim to provide a clear and objective reference for the identification
and differentiation of these compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for 2-
Cyclopropylethanol and its derivatives.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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-CHz2- (adjacent

-CHz- (adjacent Cyclopropyl

Compound to functional Protons (CH, Other Protons
to cyclopropyl)
group) CH2)
2-
Cyclopropylethan  ~1.50 (q) ~3.65 (1) 0.00-0.80 (M) ~1.70 (s, -OH)
ol
2-
Cycl lethyl 1.55 (q) 4.05 (t) 0.00-0.85 (m) 2056, -
clopropyle ~1. ~4, .00-0.85 (m
yclopropylethy q COCH:)
acetate
2-
Cyclopropylethan  ~1.40 (q) ~2.75 (1) 0.00-0.75 (m) ~1.10 (s, -NH2)
amine
2-
Cycl laceti  ~2.25 (d) 0.10-1.05 (m) 11505, -
clopropylaceti  ~2. - .10-1.05 (m
YEIoPToRY COOH)

c acid

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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-CH:2- (adjacent

-CHz- (adjacent

Cyclopropyl

Compound to functional Carbons (CH, Other Carbons
to cyclopropyl)
group) CH2)
2-
~4.0 (CHz2),
Cyclopropylethan  ~38.0 ~62.0 -
~10.0 (CH)
ol
2-
~4.0 (CH2), ~21.0 (-COCHs3),
Cyclopropylethyl ~ ~35.0 ~64.0
~10.0 (CH) ~171.0 (C=0)
acetate
2-
~4.0 (CH2),
Cyclopropylethan  ~40.0 ~42.0 -
_ ~11.0 (CH)
amine
2-
_ ~4.0 (CH2), ~8.0
Cyclopropylaceti ~39.0 - ~179.0 (C=0)
: (CH)
c acid

Table 3: Key IR Absorption Bands (in cm™1)
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hanol
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Cyclopropylet - - ~1740 ~1240 ~3080
hyl acetate
2-
ovel ot ~3300-3400 2080
clopropylet - - - ~
Y p. by (two bands)
hanamine
2-
~2500-3300
Cyclopropyla - ~1710 ~1290 ~3080
) ] (very broad)
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Table 4: Mass Spectrometry Data (Key m/z values)
Compound Molecular lon (M*) Base Peak Key Fragment lons
2-Cyclopropylethanol 86 67 39, 29
2-Cyclopropylethyl
YEIOpTopyiety 128 43 85, 67
acetate
2-
Cyclopropylethanamin 85 30 56, 41
e
2-Cyclopropylacetic
yelopropy 100 57 41, 27

acid

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
following protocols provide a general overview of the methodologies employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved
in deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard (0O
ppm). For *H NMR, the spectral width was approximately 16 ppm, and for 33C NMR, it was
approximately 220 ppm.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples
were analyzed as a thin film between sodium chloride (NaCl) plates. The spectra were
recorded in the range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (El) mass spectrometer. The electron
energy was set to 70 eV. The samples were introduced via a direct insertion probe or a gas
chromatograph.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the
compounds discussed in this guide.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Signaling Pathway of Spectroscopic Information to

Structure

The following diagram illustrates how the information from different spectroscopic techniques

contributes to the final structural elucidation of the molecule.
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Caption: Information flow to structure elucidation.

 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-
Cyclopropylethanol and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145733#spectroscopic-comparison-of-2-
cyclopropylethanol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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